molecular formula C13H21N5O B11749873 3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11749873
M. Wt: 263.34 g/mol
InChI Key: SNYIMNHSSHSINY-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with 1-(2-methylpropyl)-1H-pyrazol-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine
  • 1-methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine
  • 3-methoxy-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5O/c1-10(2)7-18-8-11(6-15-18)5-14-12-9-17(3)16-13(12)19-4/h6,8-10,14H,5,7H2,1-4H3

InChI Key

SNYIMNHSSHSINY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNC2=CN(N=C2OC)C

Origin of Product

United States

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